molecular formula C16H14O3 B8476061 1-Hydroxy-2,3-dihydro-1H-inden-5-yl benzoate

1-Hydroxy-2,3-dihydro-1H-inden-5-yl benzoate

Cat. No. B8476061
M. Wt: 254.28 g/mol
InChI Key: BYLOTVLXQLOEFG-UHFFFAOYSA-N
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Patent
US08399507B2

Procedure details

BH3.THF (1 M solution in THF, 773.8 mL, 773.8 mmol) was added dropwise to a stirred mixture of the product of Step B (195 g, 773.8 mmol) in anhydrous THF at 0° C. under nitrogen, and the reaction mixture was stirred at rt overnight. The mixture was cooled to 0° C. and carefully quenched with methanol (500 mL). Cooling bath was removed, and the solution was stirred until bubbling stopped. The solvent was evaporated under reduce pressure. The residue was purified by column chromatography on silica gel (EtOAc:PE=1:10) to give the title compound. 1H-NMR (400 MHz, CDCl3): δ 8.19-8.22 (m, 2H), 7.62-7.66 (m, 1H), 7.52 (t, J=7.6 Hz, 2H), 7.45 (d, J=8.1 Hz, 1H), 7.06-7.10 (m, 2H), 5.25 (t, J=6.1 Hz, 1H), 3.05-3.12 (m, 1H), 2.81-2.89 (m, 1H), 2.49-2.58 (m, 1H), 1.96-2.04 (m, 2H) ppm.
Quantity
773.8 mL
Type
reactant
Reaction Step One
Name
product
Quantity
195 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.C1COCC1.[C:7]([O:15][C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[C:21](=[O:25])[CH2:20][CH2:19]2)(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[C:7]([O:15][C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[CH:21]([OH:25])[CH2:20][CH2:19]2)(=[O:14])[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
773.8 mL
Type
reactant
Smiles
B.C1CCOC1
Name
product
Quantity
195 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC=1C=C2CCC(C2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched with methanol (500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
the solution was stirred
CUSTOM
Type
CUSTOM
Details
until bubbling
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (EtOAc:PE=1:10)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC=1C=C2CCC(C2=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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